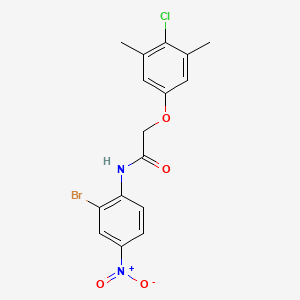![molecular formula C16H23FN2OS B4891783 N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. DBF is a thioamide derivative of 4-fluorobenzamide and contains a dibutylamino group that acts as an electron donor, making it an ideal candidate for ROS detection.
Mecanismo De Acción
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The dibutylamino group in N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide acts as an electron donor, making it highly susceptible to oxidation by ROS. Upon oxidation, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide undergoes a structural change that results in the production of a fluorescent product.
Biochemical and Physiological Effects:
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used safely in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its high sensitivity and selectivity for detecting ROS in living cells. It is a non-invasive technique that can be used to monitor ROS levels in real-time and in situ. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is also a relatively inexpensive and easy-to-use probe that can be synthesized using standard laboratory techniques.
One limitation of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its limited stability in aqueous solutions. It can undergo hydrolysis and oxidation, which can affect its fluorescence properties. Additionally, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is not suitable for detecting all types of ROS, and its selectivity may vary depending on the cellular environment.
Direcciones Futuras
There are several future directions for the use of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor ROS levels in living cells and to develop new drugs that target ROS.
Another future direction is in the development of new imaging techniques for studying cellular processes. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor changes in ROS levels in real-time and in situ, providing valuable insights into the mechanisms underlying various physiological and pathological processes.
In conclusion, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a promising compound with significant potential for scientific research. Its ability to detect ROS in living cells makes it a valuable tool for understanding the role of these molecules in various physiological and pathological processes. With further research, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide may find applications in the development of new therapies for diseases associated with ROS and in the development of new imaging techniques for studying cellular processes.
Métodos De Síntesis
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with dibutylamine to form N,N-dibutyl-4-fluorobenzamide, which is then treated with carbon disulfide and triethylamine to form the thioamide derivative, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide. The synthesis of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a relatively straightforward process and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied for its potential application as a fluorescent probe for detecting ROS in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect ROS in living cells is essential for understanding their role in these processes and developing new therapies to target them.
Propiedades
IUPAC Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSMCOYNONLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)


![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
